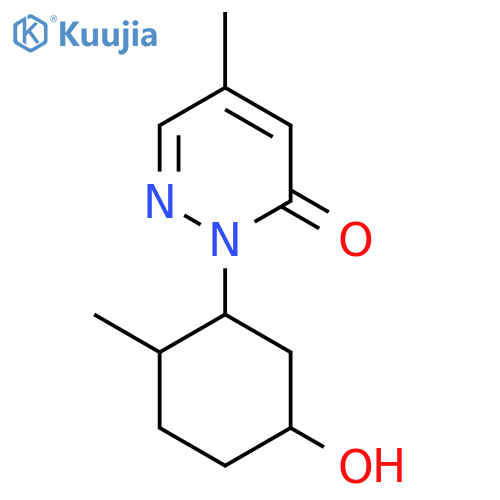

Cas no 2138521-28-3 (2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)

2138521-28-3 structure

商品名:2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- EN300-1160135

- 2138521-28-3

- 2-(5-hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one

- 2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one

-

- インチ: 1S/C12H18N2O2/c1-8-5-12(16)14(13-7-8)11-6-10(15)4-3-9(11)2/h5,7,9-11,15H,3-4,6H2,1-2H3

- InChIKey: ULTHRHLACLXMGT-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(C)C(C1)N1C(C=C(C)C=N1)=O

計算された属性

- せいみつぶんしりょう: 222.136827821g/mol

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 52.9Ų

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1160135-1.0g |

2-(5-hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one |

2138521-28-3 | 1g |

$0.0 | 2023-06-08 |

2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

2138521-28-3 (2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量